2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL
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Overview
Description
2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halide. This can be achieved using reagents like potassium fluoride (KF) in the presence of a suitable solvent .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents into the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) or sodium hydride (NaH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
6-Fluoro-3-pyridinol: Another fluorinated pyridine derivative with a hydroxyl group at the 3-position.
2-Methyl-6-fluoropyridine: A methyl-substituted fluoropyridine with similar reactivity.
Uniqueness
2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL is unique due to the presence of both a fluorine atom and a 2-methylpropoxy group in the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-fluoro-6-(2-methylpropoxy)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-6(2)5-13-8-4-3-7(12)9(10)11-8/h3-4,6,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVJKQUKEQVXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=C(C=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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